Acid Blue 1

Descripción

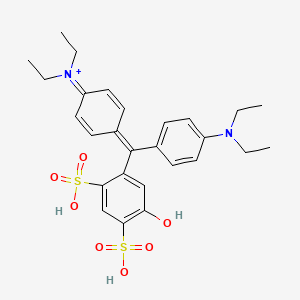

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEYSFABYSGQBG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026065 | |

| Record name | C.I. Acid Blue 1, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfan blue is a dark greenish-black powder. (NTP, 1992), Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Food Blue 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992), ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL, 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VIOLET POWDER, Dark bluish-green powder | |

CAS No. |

129-17-9, 116-95-0, 30586-15-3 | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Food Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 1, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAN BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH1929ICIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of Patent Blue V

Established Synthetic Pathways for Patent Blue V Free Acid

The synthesis of Patent Blue V, a triphenylmethane (B1682552) dye, follows established routes for this class of compounds, which generally involve the condensation of aromatic aldehydes with arylamines, followed by oxidation and sulfonation steps. google.comsci-hub.stbritannica.com

The foundational structure of Patent Blue V is assembled through the condensation of a substituted benzaldehyde (B42025) with two equivalents of an N,N-diethylaniline derivative. Specifically, the synthesis typically begins with the reaction of 4-hydroxy-1,5-benzenedisulfonic acid with an appropriate benzaldehyde. This is followed by condensation with N,N-diethylaniline.

The general preparative method for triarylmethane dyes involves several key stages. sci-hub.st First, a colorless leuco base is formed under acidic conditions. sci-hub.st This leuco base is then oxidized to a colorless carbinol base using oxidizing agents like manganese dioxide or lead dioxide. sci-hub.st Finally, the dye is formed by treating the carbinol base with acid. sci-hub.st An alternative pathway involves the condensation of a substituted diphenylmethane (B89790) derivative, which is then oxidized. sci-hub.st For Patent Blue V, the specific starting materials are chosen to introduce the requisite hydroxyl and sulfonic acid groups onto the phenyl rings. The core reaction is the electrophilic substitution on the electron-rich N,N-diethylaniline rings by the aldehyde carbon.

| Stage | Description | Key Reagents/Conditions |

| Leuco Acid Formation | Condensation of a substituted aryl aldehyde with two equivalents of an alkyl-aryl amine. google.com | Strong acids are typically used for the condensation reaction. google.com |

| Oxidation | The resulting leuco-acid is oxidized to form the triphenylmethane dye structure. google.com | Oxidizing agents such as lead oxide, chloranil, or catalytic systems like iron phthalocyanine/oxone can be employed. google.com |

| Functionalization | Introduction or modification of functional groups, such as sulfonation, to achieve the final structure of Patent Blue V free acid. | Sulfonation is a critical step to impart water solubility and specific coloring properties. |

Table 1: Key Stages in the General Synthesis of Triarylmethane Dyes like Patent Blue V.

Once synthesized, the crude Patent Blue V must be isolated and purified to remove starting materials, by-products, and inorganic salts. google.com Traditional purification methods for dyes include physical processes like membrane filtration and chemical processes such as salting out from mother liquors. sci-hub.st

For water-soluble dyes like Patent Blue V, purification can be challenging. Adsorption-based methods have been explored for removing the dye from aqueous solutions, utilizing materials like biochar derived from agricultural waste. mdpi.commdpi.com The efficiency of this adsorption is often pH-dependent, with maximum sorption for the anionic Patent Blue V dye occurring at low pH values (around 2.0-2.7). mdpi.commdpi.com This is due to the protonation of the adsorbent surface, leading to favorable electrostatic interactions with the anionic dye molecules. mdpi.com

More advanced purification techniques applicable to the free acid form include chromatographic methods. For instance, in the synthesis of the related dye isosulfan blue, an ion-exchange resin (e.g., Amberlite IR 120 Na+) has been used to convert the acid form to its sodium salt, a process that simplifies purification compared to older methods involving precipitation. google.com Such ion-exchange chromatography could be adapted for the purification of Patent Blue V free acid. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a powerful analytical tool for assessing the purity of sulfonated dyes and identifying intermediates. upce.cz

| Technique | Principle | Relevance to Patent Blue V Free Acid |

| Membrane Filtration | Size-exclusion based separation of the dye molecule from smaller impurities. sci-hub.st | A general method applicable to dye purification. sci-hub.st |

| Adsorption | Use of solid-phase materials (e.g., biochar) to bind the dye from solution. mdpi.commdpi.com | Effective for removal from aqueous media; demonstrates the dye's interaction with surfaces. mdpi.com |

| Ion-Exchange Chromatography | Separation based on charge, where the anionic sulfonic acid groups of the dye interact with a positively charged resin. google.com | A modern, efficient method for purifying the dye and controlling its counter-ion form. google.com |

| Salting Out | Reducing the solubility of the dye in the aqueous phase by adding a high concentration of salt, causing it to precipitate. sci-hub.st | A traditional, though potentially crude, method of isolation. google.comsci-hub.st |

Table 2: Comparison of Purification Techniques for Patent Blue V.

Advanced Derivatization Strategies and Analogue Synthesis

The functional groups present in Patent Blue V free acid—sulfonic acids, a hydroxyl group, and tertiary amines—offer multiple sites for chemical modification to produce derivatives with altered properties or for the synthesis of analogues.

The sulfonic acid groups are the most prominent reactive sites for derivatization. They are strongly acidic and typically exist as sulfonate anions in solution. upce.cz A key derivatization strategy involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride. patsnap.com This can be achieved using reagents like phosphoroxy chloride, phosphorus pentachloride, or a mixture of thionyl chloride and dimethylformamide. patsnap.com The resulting sulfonyl chlorides are versatile intermediates that can be reacted with a wide range of nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonic esters, respectively. This approach allows for the covalent attachment of Patent Blue V to other molecules, including biomolecules, or the introduction of new functional moieties. patsnap.comgoogle.com

The tertiary diethylamino groups on Patent Blue V are generally stable but can participate in reactions. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic. While direct alkylation is possible, it would lead to a permanently charged quaternary ammonium (B1175870) salt.

The phenolic hydroxyl group is another site for derivatization. It can be alkylated or acylated to form ethers or esters. Reaction with acid chlorides or anhydrides in the presence of a base can attach various acyl groups. google.com.na This modification would alter the dye's electronic structure and, consequently, its color and pH-indicating properties, as the hydroxyl group is directly involved in the chromophore's resonance system. wikipedia.orgias.ac.in

| Functional Group | Derivative | Reagents/Conditions | Potential Application |

| Sulfonic Acid | Sulfonyl Chloride | Thionyl chloride/DMF, PCl₅ patsnap.com | Intermediate for sulfonamides and sulfonic esters. patsnap.com |

| Sulfonyl Chloride | Sulfonamide | Reaction with primary/secondary amines. | Covalent labeling, analogue synthesis. patsnap.com |

| Hydroxyl Group | Ether | Alkylation (e.g., with alkyl halides). | Altering solubility and electronic properties. |

| Hydroxyl Group | Ester | Acylation (e.g., with acid chlorides/anhydrides). google.com.na | Modifying the chromophore and steric properties. google.com.na |

Table 3: Examples of Derivatization Reactions on Patent Blue V Free Acid.

The presence of hydroxyl and sulfonic acid groups makes Patent Blue V a potential ligand for metal ions, enabling the formation of chelated dye forms. scbt.com The synthesis of such metal-organic acid chelates generally involves reacting the organic ligand (the dye) with a metal salt, oxide, or hydroxide (B78521) in a suitable solvent. google.com For instance, some chelated dyes involving metals like aluminum, cobalt, chromium, and iron have been noted for their potential toxicity, which is not explained by the free metal ion alone. scbt.com

The preparation can be carried out in an aqueous environment where the metal salt and the dye are dissolved and allowed to react. google.com Alternatively, methods in non-aqueous liquids have been developed to produce insoluble metal chelates. google.com The resulting chelated dye forms can exhibit different colors, stability, and chemical properties compared to the parent dye. For example, the formation of an aluminum lake is a common way to produce pigments from water-soluble dyes like Patent Blue V. fao.orgfao.org

Spectroscopic Characterization and Quantum Chemical Analysis of Patent Blue V Free Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy of Patent Blue V Free Acid

The electronic absorption spectrum of Patent Blue V is characterized by its pH-dependent color, which varies from a deep blue in alkaline or weakly acidic solutions to a yellow-orange under more strongly acidic conditions. wikipedia.org This behavior makes it a useful compound for spectrophotometric studies.

The UV-Vis absorption spectrum of Patent Blue V (PBV) exhibits a strong absorption band in the visible region, which is influenced by the surrounding solvent environment. In aqueous solutions, the primary absorption peak is typically observed around 638-639 nm. ias.ac.innih.gov The molar absorptivity, a measure of how strongly the substance absorbs light at a given wavelength, is notably high, indicating the dye's strong color. For instance, in an aqueous solution, the molar absorptivity at 639 nm (ε639) has been reported as 1.06 x 10⁵ dm³·mol⁻¹·cm⁻¹. ias.ac.in Similarly, in a phosphate-buffered saline (PBS) solution at pH 7.4, the absorption maximum is found at 638 nm with a molar extinction coefficient of approximately 120,000 mol⁻¹·L·cm⁻¹. nih.gov

The interaction of Patent Blue V with other molecules, such as proteins, can induce shifts in its spectral properties. When bound to Human Serum Albumin (HSA), the dye's absorption maximum experiences a slight bathochromic (red) shift of 2 nm to 640 nm. nih.gov This shift is accompanied by a hypochromic effect, where the molar extinction coefficient decreases to about 100,000 mol⁻¹·L·cm⁻¹. nih.gov In strongly acidic environments, such as 10 M H₂SO₄, the spectrum shifts dramatically, with the primary absorption band appearing at 415 nm. ias.ac.in

Table 1: Absorption Properties of Patent Blue V in Different Media

| Medium | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Water | 639 | 106,000 |

| Phosphate Buffered Saline (PBS, pH 7.4) | 638 | ~120,000 |

| Human Serum Albumin (HSA) bound | 640 | ~100,000 |

Patent Blue V exhibits solvatochromism, meaning its color and absorption spectrum are dependent on the polarity of the solvent. ias.ac.in Studies have shown that replacing polar solvents with less polar ones induces a bathochromic shift (a shift to longer wavelengths) in the absorption band. ias.ac.in This phenomenon is correlated with solvent parameters such as the Hansen parameter. ias.ac.in The observed changes in the absorption spectrum are not solely attributable to the solvent's dielectric constant but also to its polarizability and other specific solvent-solute interactions. researchgate.net

Furthermore, the molar absorptivity of the dye has been observed to increase as the dielectric permittivity of the solvent increases. ias.ac.in This behavior is characteristic of dyes where the electronic ground state is less polar than the excited state. The interaction between the solvent's dipole moment and the dye molecule's ground and excited states dictates the energy of the electronic transition, resulting in the observed spectral shifts. mdpi.com

Several analytical methods have been developed for the quantitative determination of Patent Blue V using spectrophotometry, leveraging its strong light absorption.

Derivative Spectrophotometry: A first-derivative spectrophotometric method allows for the simultaneous determination of Patent Blue V and other dyes, such as Carmoisine, in complex mixtures like gelatine desserts. tubitak.gov.trresearchgate.nettubitak.gov.tr This technique helps to resolve overlapping spectral bands, enabling the quantification of Patent Blue V at approximately 655 nm even in the presence of interfering substances. tubitak.gov.tr For samples with high turbidity, a sample preparation step using a C18 cartridge can be employed to improve accuracy and recovery rates. tubitak.gov.trresearchgate.net

Ion-Pair Extraction Spectrophotometry: Another common approach involves the formation of an ion-pair complex that can be extracted into an organic solvent for measurement.

One method uses octadecyltrimethyl ammonium (B1175870) bromide to form an ion-pair with Patent Blue V at pH 5.6, which is then extracted into n-butanol for spectrophotometric analysis. oup.com

A similar method involves the interaction of Patent Blue V with the cationic surfactant cetylpyridinium (B1207926) chloride at pH 2.5. asianpubs.org The resulting ion-pair complex is extracted into chloroform (B151607) and exhibits a maximum absorbance at 595 nm, allowing for its determination. asianpubs.org

Infrared (IR) and Raman Spectroscopy of Patent Blue V Free Acid

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a molecular fingerprint by probing the specific vibrational modes of chemical bonds within a molecule. google.commdpi.com These methods are invaluable for functional group analysis and studying molecular interactions.

The key functional groups expected to produce distinct signals include:

Sulfonate Groups (SO₃⁻): Strong stretching vibrations of the S=O bonds.

Aromatic Rings: C-H stretching, C=C ring stretching, and ring breathing modes.

Hydroxyl Group (O-H): Characteristic O-H stretching and bending vibrations.

Diethylamino Groups (-N(CH₂CH₃)₂): C-N stretching and various C-H stretching and bending modes from the ethyl groups.

Central Methane Carbon Bridge: Vibrations associated with the triphenylmethane (B1682552) core structure.

The analysis of these spectral regions allows for the confirmation of the molecule's chemical structure and the identification of its key functional components. mdpi.comgoogle.com

Vibrational spectroscopy is highly sensitive to changes in a molecule's environment, making it a powerful tool for studying intermolecular interactions. tamu.edu When Patent Blue V interacts with other molecules, such as proteins or nucleic acids, perturbations in its vibrational modes can be observed as shifts in band frequency or changes in intensity. tamu.edu

For example, the interaction of Patent Blue V with biomolecules like Human Serum Albumin (HSA) or RNA can be monitored spectroscopically. nih.govnih.gov The binding event alters the local chemical environment of the dye, leading to detectable changes in the vibrational frequencies of the functional groups involved in the interaction. tamu.edu Raman spectroscopy, in particular, is well-suited for analyzing aqueous biological samples due to its low interference from water, allowing for the detection of subtle conformational changes in both the dye and the macromolecule upon binding. google.comtamu.edu These spectroscopic signatures serve as a direct probe of the formation and nature of intermolecular complexes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Patent Blue V free acid |

| Carmoisine |

| Octadecyltrimethyl ammonium bromide |

| n-Butanol |

| Cetylpyridinium chloride |

| Chloroform |

| Human Serum Albumin (HSA) |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Patent Blue V Free Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. While detailed ¹H and ¹³C NMR spectral data for Patent Blue V free acid are not extensively published in readily available literature, the technique is cited as a crucial method for its characterization. Purity assessments of commercial batches of related dyes have been evaluated using NMR spectrometry. nih.gov For complex organic molecules, NMR provides insight into the molecular backbone, the connectivity of atoms, and the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). mdpi.commdpi-res.com

Cross-validation of structural data obtained from other methods, such as mass spectrometry, with NMR is recommended to resolve any structural ambiguities, particularly concerning the positioning of the sulfonic acid groups. Digital reference materials and online comparison tools for NMR spectra are available, which can be used for sample identity confirmation and quantification. sigmaaldrich.com

Table 1: Application of NMR Spectroscopy to Patent Blue V Analysis This table is interactive and can be sorted by clicking on the headers.

| Technique | Application | Finding | Source |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Used to determine the arrangement of hydrogen atoms in the molecule. Specific chemical shift data for the free acid is not detailed in the reviewed literature. | mdpi.com |

| ¹³C NMR | Structural Elucidation | Used to identify the carbon framework of the molecule. Specific chemical shift data for the free acid is not detailed in the reviewed literature. | mdpi.com |

| NMR Spectrometry | Purity Evaluation | Employed to evaluate the purity of commercial dye batches. | nih.gov |

Mass Spectrometry (MS) of Patent Blue V Free Acid and its Degradation Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is critical for confirming the molecular weight of Patent Blue V and for identifying its isomers and degradation products. acs.org

Analyses of dye extracts from historical objects using comprehensive two-dimensional liquid chromatography with mass spectrometry have successfully identified Patent Blue V as a main component. acs.org These advanced techniques possess a high peak capacity that allows for the separation and identification of structurally similar compounds. acs.org Through this methodology, several isomers and degradation products of Patent Blue V have been detected. acs.org The observed degradation often involves the loss of ethyl groups (C₂H₄) from the diethylamino moieties of the molecule. acs.org The presence and pattern of these degradation products can provide valuable insights into the extent of the dye's degradation over time or under specific conditions. acs.org

Multistage mass spectrometry (MSⁿ) has also been utilized to obtain information on the fragmentation of the molecular ion, further aiding in structural confirmation. mfa.orgmfa.org

Table 2: Identified Degradation Products of Patent Blue V by Mass Spectrometry This table is interactive and can be sorted by clicking on the headers.

| Compound | Modification | Analytical Method | Source |

|---|---|---|---|

| Patent Blue V isomer | Loss of one C₂H₄ group | LC-MS | acs.org |

| Patent Blue V isomer | Loss of two C₂H₄ groups | LC-MS | acs.org |

| Patent Blue V isomer | Loss of three C₂H₄ groups | LC-MS | acs.org |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com The mechanism of protonation of Patent Blue V has been studied using semi-empirical and DFT methods to understand its acid-base properties. ias.ac.in Quantum chemical calculations of the total energy are employed to define the most stable isomer for each of its protonated forms in an aqueous solution. ias.ac.in

By performing DFT calculations, a probable pathway for the dye's protonation can be proposed. ias.ac.inresearchgate.net Single-point energy calculations, for instance using the B97-D3/6-311++G(d,p) level of theory, help determine the most stable state, which is characterized by the minimal absolute energy. ias.ac.in These theoretical calculations have confirmed good agreement with experimental results regarding the dye's behavior in different pH environments. researchgate.net

Molecular Electrostatic Potential (MEP) and other reactivity descriptors derived from computational chemistry provide crucial insights into a molecule's reactivity. mdpi.com For Patent Blue V, the condensed Fukui function and MEP have been successfully used as reactivity descriptors to determine the most favorable site for protonation. ias.ac.in

The MEP map visualizes the electrostatic potential on the electron density surface. mdpi.com Regions with negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.com In the case of the deprotonated state of Patent Blue V, MEP calculations have been performed to visualize these reactive sites. ias.ac.in Furthermore, the reduced density gradient (RDG) function has been used to investigate weak intramolecular interactions, such as hydrogen bonds, which can influence the structure of different dye forms, particularly in highly basic media. ias.ac.in

The acid-base equilibria of Patent Blue V are characterized by several ionization constants (pKa values), which correspond to the protonation and deprotonation of its functional groups. These thermodynamic parameters have been determined both experimentally and theoretically. ias.ac.in Spectrophotometry and tristimulus colorimetry are experimental methods used to determine the pKa values. ias.ac.in

Theoretical calculations using DFT can complement these experimental findings by providing a deeper understanding of the protonation mechanism. ias.ac.in The determined ionization constants are fundamental for calculating the distribution of the coexisting acid-base forms of the dye at different pH values. researchgate.net Studies have identified four distinct pKa values for Patent Blue V, corresponding to different protonation/deprotonation events. ias.ac.in

Table 3: Experimentally Determined Ionization Constants (pKa) of Patent Blue V This table is interactive and can be sorted by clicking on the headers.

| pKa | Tristimulus Colorimetry | Spectrophotometry | Corresponding Functional Group Stage | Source |

|---|---|---|---|---|

| pKa₁ | -0.6 ± 0.1 | - | Protonation of a sulfo group | ias.ac.in |

| pKa₂ | 4.9 ± 0.1 | 4.8 ± 0.2 | Protonation of the second sulfo group | ias.ac.in |

| pKa₃ | 6.2 ± 0.1 | 6.1 ± 0.2 | Protonation of a tertiary amine | ias.ac.in |

Table 4: List of Compound Names

| Compound Name |

|---|

| Patent Blue V free acid |

| Patent Blue V |

| Aniline |

| Nitrous acid |

| 1-Naphthol-5-sulfonic acid |

| N,N-Diethyl-m-aminophenol |

| Water blue IN |

| Picric acid |

| Crystal violet |

| Flavazine L |

| Yellowish light green SF |

| Orange II |

| Quinoline yellow |

| Tartrazine |

| Methane sulfonic acid |

| Hydrogen |

| Carbon |

| Nitrogen |

Acid Base Equilibria and Protonation Dynamics of Patent Blue V Free Acid

Determination of Ionization Constants (pKa)

The ionization constants (pKa) of Patent Blue V free acid have been determined using spectrophotometric and tristimulus colorimetry methods. These studies have revealed the presence of multiple acid-base equilibria. A study identified four pKa values, indicating the existence of five different acid-base forms of the dye in solution. ias.ac.in The pKa for the protonation of the first diethylanilino group has also been reported as 2.78 ± 0.03. researchgate.netmdpi.com

The reported pKa values for Patent Blue V in aqueous solutions, determined by two different methods, are presented in the table below. ias.ac.in These values correspond to the various protonation and deprotonation events of the functional groups within the molecule.

Table 1: Ionization Constants (pKa) of Patent Blue V Free Acid in Aqueous Solutions

| Method | pKa1 | pKa2 | pKa3 | pKa4 |

|---|---|---|---|---|

| Tristimulus Colorimetry | -0.6 ± 0.1 | 4.9 ± 0.1 | 6.2 ± 0.1 | 8.5 ± 0.2 |

Data sourced from a 2018 study on the protonation of Patent Blue V. ias.ac.in

Spectrophotometric and Tristimulus Colorimetry Studies of Acid-Base Properties

The acid-base properties of Patent Blue V have been extensively investigated using spectrophotometry and tristimulus colorimetry. ias.ac.in These techniques are powerful for studying colored compounds as they directly measure the changes in light absorption and color coordinates as a function of pH.

Spectrophotometry allows for the monitoring of the appearance and disappearance of absorption bands in the UV-Visible spectrum, which correspond to different protonated or deprotonated forms of the dye. ias.ac.inresearchgate.net Tristimulus colorimetry, on the other hand, quantifies color changes in a way that mimics human perception, providing a complementary method for determining the pKa values. ias.ac.in By plotting the specific color discrimination (SCD) values as a function of pH, researchers have been able to identify the pH values at which the color changes most significantly, corresponding to the pKa values of the dye. ias.ac.in

Influence of pH on Protonation Stages and Absorption Spectra

The pH of the solution has a profound influence on the protonation state of Patent Blue V free acid and, consequently, its absorption spectrum and perceived color. ias.ac.inatamanchemicals.commedkoo.comwikipedia.org In strongly acidic environments, the dye exists in a protonated form, which is characterized by a low-intensity absorption band at around 415 nm. ias.ac.in As the pH increases towards more neutral conditions (around pH 3 to 9), a strong absorption band emerges at approximately 638-640 nm, responsible for the characteristic deep blue color of the dye. ias.ac.inresearchgate.netmacsenlab.com This form is considered the dominant, electro-neutral species. ias.ac.in

In alkaline media (pH > 10), a hypsochromic shift (a shift to a shorter wavelength) of about 10 nm is observed in the main absorption band. ias.ac.in This change is attributed to the dissociation of the hydroxyl group on the molecule. ias.ac.in In very strongly alkaline solutions (e.g., 2 M NaOH), the dye can undergo irreversible decolorization. ias.ac.in This is thought to be due to the hydroxylation of the central carbon atom, which disrupts the conjugation across the three phenyl rings. ias.ac.in

The table below summarizes the observed absorption maxima (λmax) of Patent Blue V at different pH values, illustrating the significant impact of acidity on its spectroscopic properties.

Table 2: Absorption Maxima of Patent Blue V at Different pH Values

| Condition | pH | λmax (nm) |

|---|---|---|

| Strongly Acidic | 10 M H2SO4 | 415 |

| Acidic | 3 | 640 |

| Neutral/Slightly Alkaline | 9 | 640 |

| Alkaline | >10 | ~630 |

Data compiled from studies on the acid-base equilibria of Patent Blue V. ias.ac.in

Theoretical Modeling of Protonation Mechanisms

To complement experimental findings, theoretical modeling using semi-empirical and Density Functional Theory (DFT) methods has been employed to investigate the protonation mechanism of Patent Blue V. ias.ac.in These computational approaches help to identify the most likely sites for protonation and to determine the most stable structures for each of the protonated forms in an aqueous solution. ias.ac.inresearchgate.net

Quantum chemical calculations of total energy have been used to define the most stable isomer for each protonated state. ias.ac.in Furthermore, reactivity descriptors such as the condensed Fukui function and molecular electrostatic potential (MEP) have been successfully used to predict the most favorable site for protonation. ias.ac.in For instance, the molecular electrostatic potential of the deprotonated form indicates that the oxygen atom of the hydroxyl group is a highly active center for protonation. ias.ac.in Theoretical calculations have also been used to explain the changes in the absorption spectra of the dye at different protonation states. ias.ac.in

Redox Properties and Application as a Redox Indicator

In addition to its pH-dependent properties, Patent Blue V free acid is also redox-sensitive. atamanchemicals.commedkoo.comwikipedia.org Its structure can be changed from a reduced yellow form to an oxidized red form. atamanchemicals.commedkoo.com This property allows it to be used as a reversible redox indicator in certain analytical methods. atamanchemicals.commedkoo.comwikipedia.orgmacsenlab.com The reduction potential for this transformation is approximately 0.77 volts, which is similar to that of other triphenylmethane (B1682552) dyes. atamanchemicals.commedkoo.comwikipedia.org The use of Patent Blue V as both a pH and redox indicator has been noted in analytical chemistry literature. acs.orgresearchgate.net

Degradation Pathways and Environmental Fate of Patent Blue V Free Acid

Advanced Oxidation Processes (AOPs) for Patent Blue V Free Acid Degradation

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants.

The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is a potent method for degrading Patent Blue V. In one study, a cavity-bubble oxidation reactor coupled with the Fenton reagent (0.125 g/L FeSO₄ and 2.5 g/L H₂O₂) achieved a remarkable 98.48% degradation of the dye. irost.ircivilica.com The efficiency of this process is significantly enhanced when combined with other AOPs. For instance, the combination of a cavity-bubble oxidation reactor with the Fenton process was found to be the most effective, achieving the highest degree of degradation. irost.irirost.ir

The photo-Fenton process, which utilizes UV light to accelerate the Fenton reaction, has also been shown to be effective. A study comparing various AOPs found that a combined UV/Fenton process resulted in the highest degradation of a similar dye, Rhodamine B, at 94.8%, with a 68.4% removal of Chemical Oxygen Demand (COD). researchgate.netresearchgate.net

Photocatalysis using semiconductor materials is a widely researched AOP for dye degradation. When irradiated with light of appropriate wavelength, these materials generate electron-hole pairs, leading to the formation of hydroxyl radicals.

Titanium Dioxide (TiO₂): TiO₂ is a commonly used photocatalyst due to its high efficiency and stability. Studies have shown that TiO₂-coated nonwoven fibers can effectively degrade Patent Blue V. researchgate.nettandfonline.comresearchgate.net The degradation rate is influenced by the initial dye concentration and follows the Langmuir-Hinshelwood model. researchgate.nettandfonline.com Combining TiO₂ with UV irradiation has been shown to achieve up to 86.4% degradation of Patent Blue V. tandfonline.comresearchgate.net Furthermore, supporting TiO₂ with iron-based catalysts, such as 4%Fe(OH)₃/TiO₂, can significantly enhance degradation, achieving 75% removal within 10 minutes. tci-thaijo.org The presence of noble metals like gold (Au) or platinum (Pt) on the TiO₂ surface can also improve photodegradation efficiency. csic.es

Zinc Oxide (ZnO): ZnO is another effective photocatalyst for the degradation of Patent Blue V. In the presence of UV irradiation, ZnO has demonstrated a degradation efficiency of 68.4%. tandfonline.comresearchgate.net However, in some studies, TiO₂ has been found to be a more effective photocatalyst than ZnO. irost.irresearchgate.net For instance, one study reported 83.3% degradation with TiO₂ compared to 76.2% with ZnO for a similar dye. researchgate.net

Manganese Dioxide (MnO₂): MnO₂ has also been investigated as a photocatalyst for Patent Blue V degradation. In an air-bubble cavitation method, the addition of MnO₂ resulted in 80.7% degradation of the dye, with a 61.6% reduction in COD. irost.ir

The table below summarizes the degradation efficiency of Patent Blue V and similar dyes using different photocatalysts.

| Catalyst | Degradation System | Dye | Degradation Efficiency (%) | COD Removal (%) | Reference |

| TiO₂ | UV Irradiation | Patent Blue V | 86.4 | - | tandfonline.comresearchgate.net |

| ZnO | UV Irradiation | Patent Blue V | 68.4 | - | tandfonline.comresearchgate.net |

| MnO₂ | Air-Bubble Cavitation | Patent Blue V | 80.7 | 61.6 | irost.ir |

| TiO₂ | Air-Bubble Cavitation | Patent Blue V | 83.4 | 60.5 | irost.ir |

| 4%Fe(OH)₃/TiO₂ | UV Irradiation | Patent Blue V | 75 | - | tci-thaijo.org |

| TiO₂ | Photocatalysis | Rhodamine B | 83.3 | 58.3 | researchgate.netresearchgate.net |

| ZnO | Photocatalysis | Rhodamine B | 76.2 | - | researchgate.netresearchgate.net |

Cavitation is the formation, growth, and collapse of microbubbles in a liquid, which generates localized high temperatures and pressures, leading to the formation of hydroxyl radicals. irost.ir A cavity-bubble oxidation reactor using glass balls to induce cavitation has been studied for the degradation of Patent Blue V. irost.ircivilica.comirost.ir

Under optimal conditions of a 20 ppm initial concentration and a pH of 2, this method alone achieved a certain level of degradation. irost.ircivilica.comirost.ir However, its effectiveness is significantly intensified when combined with other chemical oxidation processes. For example, the addition of hydrogen peroxide (2.5 g/L) to the cavity-bubble reactor increased the degradation of Patent Blue V to 95.38%. irost.ircivilica.comirost.ir The highest degradation of 98.48% was achieved when the reactor was coupled with the Fenton reagent. irost.ircivilica.comirost.ir Studies have shown that lower initial dye concentrations and acidic conditions favor the degradation of Patent Blue V using this method. irost.irirost.ir

The table below shows the effect of combining a cavity-bubble oxidation reactor with other oxidizing agents on the degradation of Patent Blue V.

| Degradation System | Oxidizing Agent | Degradation Efficiency (%) | Reference |

| Cavity-Bubble Oxidation Reactor | None | 22.6 (at 20 ppm) | irost.irirost.ir |

| Cavity-Bubble Oxidation Reactor | Hydrogen Peroxide (2.5 g/L) | 95.38 | irost.ircivilica.comirost.ir |

| Cavity-Bubble Oxidation Reactor | Fenton Reagent (0.125 g/L FeSO₄ + 2.5 g/L H₂O₂) | 98.48 | irost.ircivilica.comirost.ir |

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, leading to the formation of hydroxyl radicals. The combination of sonocatalysis and photocatalysis, known as sonophotocatalysis, has been shown to be effective in increasing the production of these oxidizing radicals. researchgate.net This synergistic effect is attributed to the continuous cleaning of the catalyst surface by the sonolysis effect, which improves its activity for the photolysis operation. researchgate.net While specific studies on the sonochemical degradation of Patent Blue V free acid are limited, the principles of this AOP suggest its potential applicability.

Mechanistic Studies of Patent Blue V Free Acid Degradation

Understanding the mechanisms of degradation is crucial for optimizing treatment processes and ensuring the complete mineralization of the dye into less harmful substances.

The primary mechanism of Patent Blue V degradation in AOPs is the attack by highly reactive free radicals, predominantly hydroxyl radicals (•OH). irost.ir These radicals initiate a series of oxidation reactions that break down the complex structure of the dye. The presence of marbles in a cavity-bubble reactor was found to promote the generation of hydroxyl radicals, leading to increased degradation. irost.ir

The degradation process often proceeds through the formation of various reaction intermediates. researchgate.nettandfonline.com High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has been used to identify these intermediates. tandfonline.comresearchgate.nettandfonline.com The initial discoloration of the dye solution happens at a faster rate than the reduction of the Chemical Oxygen Demand (COD), indicating that the dye is first transformed into intermediate photoproducts rather than being directly mineralized. tandfonline.comresearchgate.nettandfonline.com These intermediates then undergo further degradation cycles, eventually leading to complete mineralization. tandfonline.comresearchgate.nettandfonline.com The proposed reaction pathway involves the breakdown of the triphenylmethane (B1682552) structure, leading to the formation of smaller aromatic and aliphatic compounds. researchgate.net

Mineralization Products and By-products

Complete degradation, or mineralization, results in the conversion of the organic dye molecule into simple inorganic substances like carbon dioxide (CO₂), water (H₂O), and mineral acids. researchgate.net However, the degradation process is not instantaneous and involves the formation of numerous intermediate products and by-products. researchgate.nettandfonline.com The abatement of Chemical Oxygen Demand (COD) is often slower than the initial color removal, which indicates the transformation of the parent dye into these degradation intermediates before full mineralization occurs. researchgate.nettandfonline.com

Through methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), several by-products of the photocatalytic degradation of Patent Blue V have been identified. researchgate.net These intermediates represent various stages of the breakdown process, including N-desalkylation, hydroxylation, and fragmentation of the original molecule. researchgate.net

| m/z (mass-to-charge ratio) | Proposed Chemical Structure/Identity | Reference |

|---|---|---|

| 474 | N-de-ethylated and hydroxylated intermediate | researchgate.net |

| 417 | Intermediate B (as per proposed pathway) | researchgate.net |

| 390 | Intermediate D (as per proposed pathway) | researchgate.net |

| 344 | Intermediate C (as per proposed pathway) | researchgate.net |

| 300 | Intermediate F (as per proposed pathway) | researchgate.net |

| 278 | Intermediate E (as per proposed pathway) | researchgate.net |

| 257 | Intermediate G (as per proposed pathway) | researchgate.net |

| 107 | Intermediate H (as per proposed pathway) | researchgate.net |

| 94 | Intermediate I (as per proposed pathway) | researchgate.net |

Adsorption Studies for Patent Blue V Free Acid Removal

Adsorption is a key process in many remediation strategies, both as a standalone technique and as a preliminary step in photocatalysis. researchgate.net

Adsorption Isotherms and Kinetics

The adsorption behavior of Patent Blue V onto surfaces has been studied to understand the efficiency and mechanism of its removal. The Langmuir-Hinshelwood model is often applied to describe the kinetics of photocatalytic degradation, where adsorption is a critical parameter controlling the apparent kinetic constant. researchgate.nettandfonline.com In some photocatalytic systems, the rate of color removal was favored by a high initial concentration of the dye. researchgate.nettandfonline.com

Kinetic analysis of photocatalytic degradation using an iron-based catalyst on titanium dioxide revealed that the reaction follows first-order kinetics with a rate constant of 0.0473 min⁻¹. tci-thaijo.org

Adsorbent Materials (e.g., Biochar, Layered Double Hydroxides)

A variety of materials have been investigated for their capacity to adsorb Patent Blue V. Due to the molecule's dual anionic and cationic characteristics, selecting an effective adsorbent can be challenging. researchgate.net

Titanium Dioxide (TiO₂): Used extensively as a photocatalyst, TiO₂ also serves as an adsorbent. researchgate.nettci-thaijo.org However, simple electrostatic adsorption of Patent Blue V onto pure TiO₂ can be limited, with one study noting only 10% of the dye was adsorbed. tci-thaijo.org TiO₂ is often supported on other materials, such as nonwoven fibers, to enhance its practical application. researchgate.net

Iron-doped Titanium Dioxide: Catalysts such as 4%Fe(OH)₃/TiO₂ have shown high efficiency, achieving 75% degradation of an initial dye concentration within 10 minutes, a process where initial adsorption is a key step. tci-thaijo.org

Layered Double Hydroxides (LDHs): Materials like as-obtained and calcined Zn/Al-LDH have been specifically implemented for the adsorption of Patent Blue V from aqueous solutions. researchgate.net

| Adsorbent Material | Process | Key Findings | Reference |

|---|---|---|---|

| TiO₂-coated nonwoven fibers | Photocatalysis/Adsorption | Adsorption is an important parameter controlling the degradation rate. | researchgate.nettandfonline.com |

| 4%Fe(OH)₃/TiO₂ | Photocatalysis/Adsorption | Achieved 75% degradation in 10 minutes. | tci-thaijo.org |

| Zn/Al-LDH | Adsorption | Investigated for the removal of Patent Blue V. | researchgate.net |

Mechanisms of Adsorption (e.g., Electrostatic Interactions)

The primary mechanism of adsorption is often electrostatic interaction between the charged dye molecule and the surface of the adsorbent. Patent Blue V is an anionic dye, and its adsorption is influenced by the surface charge of the adsorbent material, which can be pH-dependent. scbt.com For instance, the low (10%) adsorption of the dye on TiO₂ suggests that under the experimental conditions (pH 4.4), electrostatic attraction was not highly favorable. tci-thaijo.org Adsorption is not limited to the parent dye molecule; degradation products can also be adsorbed on the catalyst surface, which can affect the number of available photoreactive sites. researchgate.net

Biodegradation and Bioremediation of Patent Blue V Free Acid

As dyes are engineered for chemical and photolytic stability, they are generally persistent in the environment and are unlikely to biodegrade easily under natural conditions. scbt.com While many dyes are susceptible to fungal oxidation, there are significant variations between different fungal species in their ability to catalyze this breakdown. A definitive relationship between the specific structure of a dye and its biodegradability by fungi has not been established. Fungal degradation is considered a secondary metabolic event that is initiated when primary nutrients like carbon, nitrogen, and sulfur become limited in the environment. scbt.com

Fungal Degradation and Microbial De-colorization

The bioremediation of water contaminated with dyes using microorganisms is a promising and effective approach. aalto.fi Fungi, in particular, have demonstrated considerable potential in decolorizing and degrading synthetic dyes like Patent Blue V.

Fungal degradation is often a secondary metabolic process, initiated when essential nutrients such as carbon, nitrogen, and sulfur become limited in the environment. scbt.com The initial step in the decolorization process by fungi often involves the adsorption of the dye onto the fungal biomass, which is then followed by enzymatic degradation. researchgate.net

A study investigating the decolorizing capabilities of twelve different fungal species found significant removal of Patent Blue V. researchgate.net Several species achieved complete decolorization of the dye in liquid media within an eight-day incubation period. researchgate.net

Table 1: Fungal Species Effective in 100% De-colorization of Patent Blue V

| Fungal Species | Time for 100% De-colorization |

|---|---|

| Penicillium geastrivorus | 8 days |

| Irpex lacteus | 8 days |

| Myrothecium roridum | 8 days |

Source: researchgate.net

In addition to pure fungal cultures, mixed microbial populations in systems like anaerobic baffled reactors have been shown to effectively decolorize industrial effluents containing a mixture of dyes, including Patent Blue V. nih.gov These systems harbor a diverse community of Bacteria and Archaea that work synergistically to break down the dye compounds under both sulfidogenic and methanogenic conditions. nih.gov

Enzymatic Degradation Mechanisms

The breakdown of complex dye molecules by microorganisms is facilitated by specific enzymes. While much of the detailed research on enzymatic degradation focuses on azo dyes, the principles can be extended to other dye classes like the triarylmethane dyes, to which Patent Blue V belongs. nih.gov

The degradation process is believed to be driven by free radical attacks on the dye molecule. irost.ir In anaerobic environments, the reduction of the dye is a key step. It has been proposed that nonspecific reductase enzymes, found in various anaerobic and facultative bacteria, play a role in this process. nih.gov These enzymes can facilitate the cleavage of the dye's chromophore, leading to decolorization. aalto.fi

Furthermore, redox mediators, such as flavins, can enhance the degradation process by acting as electron shuttles, thereby facilitating the reduction of the dye molecule. nih.gov Oxidative enzymes have also been implicated in dye degradation. Laccases, for example, are enzymes known to be involved in the degradation of a variety of aromatic compounds and have been identified as key players in the decolorization of synthetic dyes. aalto.fi

While direct enzymatic studies on Patent Blue V free acid are not extensively detailed in the provided context, the general mechanisms of microbial dye degradation point towards the action of reductases and oxidases as the primary drivers of its breakdown.

Biological and Biomedical Research Applications of Patent Blue V Free Acid

Mechanism of Action as a Biological Stain

Patent Blue V is a synthetic triphenylmethane (B1682552) dye valued in biomedical research for its staining properties. chemimpex.comwikipedia.org As a biological stain, it enhances the contrast and visibility of tissues and cellular structures under a microscope, which is critical for detailed analysis. chemimpex.com Its unique chemical structure facilitates effective binding to various tissue components, allowing for clear differentiation between cellular elements. chemimpex.com The dye's color is pH-dependent; in an aqueous solution, it is deep blue in alkaline or weakly acidic conditions and turns yellow-orange in more strongly acidic environments. wikipedia.orgatamanchemicals.com This property makes it useful as a pH indicator within the range of 0.8 to 3.0. wikipedia.orgatamanchemicals.com

Patent Blue V sodium salt is widely used in histology and microscopy. chemimpex.com Its primary application is to selectively stain biological tissues, which improves clarity and contrast during microscopic examination. chemimpex.com This makes it an essential tool for researchers and medical professionals in histopathological studies and diagnostic applications. chemimpex.com The dye's ability to produce a vivid blue color helps in identifying specific cell types and structures, aiding advanced research in cellular biology and pathology. chemimpex.com It is also utilized in analytical techniques such as flow cytometry and fluorescence microscopy. chemimpex.com

Patent Blue V is an ingredient in dental disclosing tablets, which are used to make dental plaque visible. wikipedia.orgatamanchemicals.commacsenlab.com These tablets contain a harmless dye that adheres to plaque, staining it a bright color so that it can be easily seen. atamanchemicals.comwikipedia.orgkidssmilesdental.com After brushing and flossing, a person chews a tablet and swishes it around the mouth. youtube.com The colored stains remaining on the teeth indicate areas where plaque was not removed, providing visual feedback to improve brushing and flossing techniques. wikipedia.orgyoutube.com Some more advanced disclosing agents use multiple dyes to differentiate plaque by age, with older, more established plaque staining a different color than newer plaque. wikipedia.org

Applications in Medical Diagnostics and Imaging

In the medical field, Patent Blue V is employed as a dye in diagnostic procedures, most notably in imaging the lymphatic system. wikipedia.orgatamanchemicals.commacsenlab.com It is used to color lymph vessels and nodes, aiding in their identification during surgical and imaging procedures. atamanchemicals.comatamanchemicals.com

Patent Blue V is a crucial tool in lymphangiography and sentinel lymph node (SLN) biopsy, particularly for staging operable breast cancer. atamanchemicals.comnih.gov The dye is injected to visually identify and map the lymphatic vessels and the sentinel lymph nodes—the first nodes to which cancer cells are likely to spread from a primary tumor. drugbank.com This allows surgeons to visually locate the nodes for biopsy. nih.gov The SLN biopsy procedure helps determine if cancer has spread and provides critical information for deciding on further treatment, such as axillary lymph node dissection. nih.gov

In a retrospective study of 456 patients where Patent Blue V was used alone for SLN mapping, the dye successfully identified sentinel nodes in 444 cases, achieving a detection rate of 97.4%. amegroups.orgnih.gov

| Study Metric | Result |

|---|---|

| Total Patients | 456 |

| Patients with Identified SLN | 444 |

| Detection Rate | 97.4% amegroups.orgnih.gov |

| Patients with Infiltrated Lymph Nodes | 149 (32.7%) nih.gov |

| False Negative Rate | 4.9% amegroups.orgnih.gov |

| Predictive Negative Value | 97.7% amegroups.org |

Patent Blue V is a triarylmethane dye that binds weakly to Human Serum Albumin (HSA), the most abundant protein in blood plasma. nih.govmdpi.com This binding is significant because it dramatically enhances the dye's fluorescence. nih.gov While free Patent Blue V is generally considered non-fluorescent, its binding to HSA prevents non-radiative relaxation processes, resulting in a substantial increase in its fluorescence quantum yield. nih.gov Research has shown that when bound to HSA, the fluorescence quantum yield of Patent Blue V increases from approximately 5 x 10⁻⁴ to 1.7 x 10⁻², a 34-fold enhancement. nih.gov This increased fluorescence is sufficient for detection and imaging purposes. nih.gov

| Compound State | Fluorescence Quantum Yield (Φ) | Maximum Emission |

|---|---|---|

| Free Patent Blue V | ~ 5 x 10⁻⁴ nih.gov | N/A |

| Patent Blue V bound to HSA | ~ 1.7 x 10⁻² nih.gov | 660 nm nih.gov |

The significant fluorescence enhancement of Patent Blue V upon binding to HSA allows for its use in near-infrared (NIR) fluorescence imaging techniques for SLN detection. nih.govresearchgate.net By mixing the dye with HSA before use, it can be detected and imaged in vivo. nih.gov Preclinical studies on animal models have demonstrated that fluorescence from the HSA-bound dye can be successfully detected. nih.gov An excitation wavelength of 635 nm allows for good penetration of light into tissues. nih.gov Using a single-probe setup, a detection threshold lower than 2.5 nmol x L⁻¹ has been achieved. nih.gov With a fluorescence imaging device equipped with a non-cooled CCD camera, the detection sensitivity is in the µmol x L⁻¹ range. nih.govresearchgate.net This fluorescence-based technique presents a potential alternative to conventional isotopic methods for SLN mapping. researchgate.net

Cellular Interactions and Uptake Mechanisms

The interaction of Patent Blue V with cells and the mechanisms governing its entry are critical to understanding its biological activity. Research into these areas focuses on how the dye crosses the cellular membrane and its subsequent journey within the cell.

Cellular Internalization Pathways (e.g., Endocytosis, Pinocytosis)

Detailed studies specifically delineating the cellular internalization pathways for Patent Blue V free acid are not extensively documented in the available scientific literature. General mechanisms for cellular uptake of molecules include processes like endocytosis, where the cell membrane engulfs substances, and pinocytosis, a subtype of endocytosis involving the ingestion of fluid and solutes. nih.govnih.gov While it is plausible that a water-soluble dye like Patent Blue V could be internalized via pinocytosis, specific experimental evidence confirming this pathway is limited. The uptake of substances into cells can occur through various endocytic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pathways independent of both. nih.gov However, the predominant pathway for Patent Blue V has not been explicitly identified.

Influence of Physicochemical Characteristics on Cellular Uptake

The physicochemical properties of Patent Blue V free acid inherently influence its interaction with and transport across cell membranes. The compound is a water-soluble synthetic dyestuff that is poorly lipid-soluble. nih.govnih.gov This low lipid solubility suggests that passive diffusion across the lipid bilayer of cell membranes is unlikely to be a significant route of entry. nih.gov

The molecule's behavior in aqueous solution is pH-dependent; it appears deep blue in alkaline or weakly acidic conditions and shifts to a yellow-orange in strongly acidic environments. wikipedia.org Furthermore, Patent Blue V binds strongly to proteins, particularly human serum albumin. nih.gov Research has identified one high-affinity binding site and five low-affinity sites on albumin for the dye. nih.gov This extensive protein binding in biological fluids would affect the concentration of free dye available to interact with cell surfaces and could modulate its cellular uptake. The distribution coefficients of the dye in n-octanol/buffer and chloroform (B151607)/buffer systems are low, further confirming its hydrophilic nature and limited ability to partition into lipid environments. nih.gov

Intracellular Trafficking and Fate of Patent Blue V Free Acid

Once inside a cell, the trafficking, destination, and metabolic fate of Patent Blue V are not well characterized. Pharmacokinetic studies show that when administered, the dye is poorly absorbed systemically and is not metabolized. nih.govnih.gov It is primarily excreted unchanged. nih.gov This suggests that if the dye does enter cells, it does not undergo significant biotransformation. The specific organelles or compartments to which Patent Blue V might localize or the pathways for its potential exocytosis (expulsion from the cell) remain areas for further investigation. dovepress.com General intracellular transport involves vesicles moving between organelles like the endoplasmic reticulum, Golgi apparatus, and lysosomes, but the participation of Patent Blue V in these specific pathways has not been detailed. mdpi.comlife-science-alliance.org

Pharmacological and Toxicological Research Insights

Research into Patent Blue V provides important insights into its effects on biological systems, particularly concerning its toxicological profile and its interaction with the blood coagulation system.

In Vitro and In Vivo Studies on Biological Systems

In vitro studies have been conducted to assess the genotoxic and cytotoxic potential of Patent Blue V. In one study using human peripheral lymphocytes, the dye did not cause significant DNA single-strand breaks, oxidative damage on plasmid DNA, or mutagenic effects in the bacterial Ames test. nih.govtandfonline.com It also did not show a significant cytotoxic effect. tandfonline.com However, the same research noted that Patent Blue V did produce significant micronucleus formation, an indicator of chromosomal damage, but only at high doses and after longer treatment times. nih.govtandfonline.com An in silico molecular docking analysis showed no significant molecular interaction between Patent Blue V and B-DNA. nih.gov

In terms of animal studies, a chronic toxicity study in mice was used to derive a no-observable-adverse-effect level (NOAEL), which helped establish a maximum safe feed concentration for non-food-producing animals. europa.eu The European Food Safety Authority panel concluded from available data that Patent Blue V is not genotoxic but noted it would be prudent to treat the compound as a potential irritant and skin sensitizer (B1316253) in the absence of specific data. europa.eu

Modulation of Hemostatic Properties and Blood Components

In vitro research has demonstrated that Patent Blue V can modulate hemostasis by interacting with both the coagulation process and blood platelets. nih.gov Studies using human plasma showed that Patent Blue V, particularly at a concentration of 10 µM, significantly shortened the activated partial thromboplastin (B12709170) time (APTT). nih.gov This suggests a pro-coagulant activity, meaning it may promote blood clot formation. nih.govresearchgate.net The dye did not, however, affect the prothrombin time (PT). nih.gov

The compound also exhibits complex interactions with blood platelets. nih.gov It has been shown to stimulate the adhesion of platelets to fibrinogen while simultaneously inhibiting their adhesion to collagen. nih.govnih.gov Furthermore, at concentrations of 1 and 10 µM, Patent Blue V significantly prolonged the time of occlusion in a total thrombus-formation analysis system, indicating an anti-platelet activity in whole blood. nih.govresearchgate.net

| Parameter | Concentration of Patent Blue V | Observed Effect | Reference |

|---|---|---|---|

| Activated Partial Thromboplastin Time (APTT) | 10 µM | Significantly shortened (Pro-coagulant activity) | nih.gov |

| Prothrombin Time (PT) | 1 and 10 µM | No significant effect | nih.gov |

| Platelet Adhesion to Fibrinogen | Not specified | Stimulated | nih.gov |

| Platelet Adhesion to Collagen | 1 µM | Inhibited | nih.gov |

| Thrombus Formation Time (in whole blood) | 1 and 10 µM | Significantly prolonged (Anti-platelet activity) | researchgate.net |

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of Patent Blue V has been the subject of several scientific investigations to ascertain its safety. A comprehensive study investigating the in vitro effects of Patent Blue V on human peripheral lymphocytes utilized the micronucleus assay and the comet assay. The results indicated that the compound did not cause significant DNA single-strand breaks or oxidative damage on pBR322 plasmid DNA. food-detektiv.deresearchgate.net Furthermore, in the Ames test, which assesses the mutagenic potential of a substance, Patent Blue V did not lead to a significant increase in the number of revertant colonies in the TA98 and TA100 mutant strains of Salmonella typhimurium. food-detektiv.deresearchgate.net While significant micronucleus formation was observed at high doses and with longer treatment times, this did not correspond with a significant impact on the nuclear division index. food-detektiv.deresearchgate.net

Table 1: Summary of Genotoxicity and Mutagenicity Studies on Patent Blue V

| Assay/Test | Model System | Key Findings | Conclusion |

| Micronucleus Assay | Human peripheral lymphocytes | Significant micronucleus formation only at high doses and longer treatment times; no significant effect on nuclear division index. food-detektiv.deresearchgate.net | No significant cytotoxic effect. food-detektiv.deresearchgate.net |

| Comet Assay | Human peripheral lymphocytes | Did not cause significant DNA single-strand breaks. food-detektiv.de | No significant clastogenic effect. food-detektiv.de |

| Plasmid DNA Interaction | pBR322 plasmid DNA | Unable to cause significant oxidative damage. food-detektiv.deresearchgate.net | No significant DNA damage. food-detektiv.deresearchgate.net |

| Ames Test | Salmonella typhimurium strains TA98 and TA100 | No significant increase in revertant colonies. food-detektiv.deresearchgate.net | Not mutagenic. food-detektiv.deresearchgate.net |

| Molecular Docking | In silico simulation | No significant molecular interaction with B-DNA. food-detektiv.deresearchgate.net | Low potential for DNA interaction. food-detektiv.deresearchgate.net |

| Regulatory Evaluation | EFSA FEEDAP Panel | --- | Not genotoxic (with specified purity). researchgate.net |

Hypersensitivity Reactions and Immunological Responses

Patent Blue V is well-documented in biomedical literature for its potential to elicit hypersensitivity reactions (HSRs) when used as a dye in medical procedures, most notably for sentinel lymph node biopsy in breast cancer surgery. scbt.com The incidence of these reactions has been a focus of clinical research to understand the associated risks.

A large prospective multicentre study involving 1,742 patients undergoing breast surgery with Patent Blue V injection found that nine patients exhibited suspected HSRs. nih.govresearchgate.net Following allergological assessment with skin tests, HSRs to Patent Blue V were confirmed in six of these patients, yielding an incidence of 0.34%, or approximately one in 300 patients. nih.govresearchgate.net Another significant study reviewing adverse reactions in 7,917 patients reported that 72 individuals (0.9%) experienced adverse reactions. scbt.com

These hypersensitivity reactions are classified by severity. In the cohort of 7,917 patients, the reactions were categorized as follows:

Grade I (Minor): 23 patients (0.3%) experienced minor allergic skin reactions, including urticaria (blue hives), pruritus, or a generalized rash. scbt.com

Grade II (Moderate): 16 patients (0.2%) had reactions involving transient hypotension, bronchospasm, or laryngospasm. scbt.com

Grade III (Severe): 5 patients (0.06%) experienced severe reactions characterized by severe hypotension that required vasopressor support and, in some cases, admission to a high dependency or intensive care unit. scbt.com

The onset of these reactions can be delayed compared to other agents, typically occurring between 5 and 25 minutes after injection, with some cases reported after more than 60 minutes. researchgate.net Investigations into the immunological mechanisms have shown elevated plasma histamine (B1213489) in some patients with confirmed HSRs, although serum tryptase levels were normal. nih.govresearchgate.net

Table 2: Incidence and Classification of Hypersensitivity Reactions to Patent Blue V in a Study of 7,917 Patients

| Type of Reaction | Number of Patients | Incidence (%) | Clinical Manifestations |

| Total Adverse Reactions | 72 | 0.9% | --- |

| Non-Allergic Reactions | 4 | 0.05% | Not specified |

| Allergic Reactions (Total) | 44 (specified) | 0.56% | --- |

| Grade I (Minor) | 23 | 0.3% | Urticaria, blue hives, pruritus, generalized rash scbt.com |

| Grade II (Moderate) | 16 | 0.2% | Transient hypotension, bronchospasm, laryngospasm scbt.com |

| Grade III (Severe) | 5 | 0.06% | Severe hypotension requiring vasopressor support scbt.com |

| Unspecified Reactions | 24 | 0.3% | Not specified |

Organ-Specific Effects (e.g., Kidney, Liver, Spleen, Lymph Nodes)

Research into the organ-specific effects of Patent Blue V has highlighted its interaction with several key organ systems, primarily due to its biodistribution and excretion pathways. Studies have indicated that the dye can cause histopathological changes affecting the kidneys, liver, spleen, and lymph nodes. scbt.com

Lymph Nodes and Lymphatic System: The primary biomedical application of Patent Blue V is for the visualization of the lymphatic system. scbt.com It is selectively absorbed by lymphatic vessels, where it binds to the protein albumin. nih.gov This property allows for the delineation of lymph nodes and vessels, making it a crucial tool in procedures like sentinel lymph node biopsy. scbt.com The dye's interaction with the lymphatic system is fundamental to its clinical utility.